(4Z)-4-[[3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
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Description
This compound is an oxazole derivative. Oxazoles are aromatic molecules that contain an oxygen and a nitrogen atom in a five-membered ring. They are found in many biologically active compounds and have been the subject of numerous chemical research studies .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a similar process. The ether and benzylidene groups could be introduced through various alkylation and condensation reactions .Molecular Structure Analysis
The molecule contains an oxazole ring, which is aromatic and thus contributes to the molecule’s stability. The various ether groups (-O-) and the benzylidene moiety (-CH=) are likely to influence the compound’s reactivity and could potentially be involved in interactions with other molecules .Chemical Reactions Analysis
As an oxazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the oxazole ring might be able to participate in electrophilic substitution reactions. The ether groups could potentially be cleaved under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of functional groups .Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4Z)-4-[[3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO5/c1-3-10-22-11-8-9-14-25(22)33-17-18-34-26-16-15-21(20-27(26)32-4-2)19-24-29(31)35-28(30-24)23-12-6-5-7-13-23/h3,5-9,11-16,19-20H,1,4,10,17-18H2,2H3/b24-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKVQGDEYXHYAI-CLCOLTQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCCOC4=CC=CC=C4CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OCCOC4=CC=CC=C4CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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